Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
CAS No.: 1989671-92-2
Cat. No.: VC17763528
Molecular Formula: C9H7N2NaO2
Molecular Weight: 198.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1989671-92-2 |
|---|---|
| Molecular Formula | C9H7N2NaO2 |
| Molecular Weight | 198.15 g/mol |
| IUPAC Name | sodium;2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate |
| Standard InChI | InChI=1S/C9H8N2O2.Na/c12-8(13)5-7-2-1-6-3-4-10-9(6)11-7;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1 |
| Standard InChI Key | QWOPOKVCPIXLAW-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+] |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound consists of a sodium ion coordinated to the deprotonated oxygen of the acetate group in 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid. The pyrrolopyridine moiety features a six-membered pyridine ring fused to a five-membered pyrrole ring, with the acetic acid substituent at the 6-position of the pyrrolopyridine system . The canonical SMILES representation highlights the connectivity of the aromatic system and the sodium-acetate linkage . The InChIKey uniquely identifies the stereochemical and structural features, enabling precise database searches .
Table 1: Key Identifiers of Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate
| Property | Value | Source Citation |
|---|---|---|
| CAS No. | 1989671-92-2 | |
| Molecular Formula | ||
| Molecular Weight | 198.15 g/mol | |
| IUPAC Name | sodium;2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetate | |
| SMILES | C1=CC(=NC2=C1C=CN2)CC(=O)[O-].[Na+] |
Synthesis and Derivative Formation
Synthetic Pathways
The compound is synthesized via the reaction of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetic acid with sodium acetate in aqueous or ethanolic media under reflux conditions. The process typically involves:
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Acid-Base Neutralization: Deprotonation of the carboxylic acid group by sodium acetate.
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Salt Precipitation: Isolation of the sodium salt through solvent evaporation or cooling.
This method is adaptable for generating analogs by introducing substituents to the pyrrolopyridine ring, such as halogens or alkyl groups, which modulate electronic properties and biological activity . For instance, the patent WO2006063167A1 describes analogous syntheses of pyrrolopyridine derivatives using boronic acid coupling reactions, underscoring the versatility of this scaffold .
Physicochemical Properties
Molecular Weight and Solubility
With a molecular weight of 198.15 g/mol, the compound is moderately soluble in polar solvents like water or ethanol due to its ionic sodium-acetate group . The sodium salt form improves aqueous solubility compared to the parent acid, facilitating its use in biological assays .
Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 177.06586 | 135.0 |
| [M+Na]+ | 199.04780 | 147.3 |
| [M+NH4]+ | 194.09240 | 142.3 |
| [M-H]- | 175.05130 | 134.6 |
| Data sourced from PubChemLite . |
Research and Industrial Applications
Pharmaceutical Intermediate
The pyrrolopyridine scaffold is prevalent in drug discovery due to its resemblance to purine bases, enabling interactions with enzymes and receptors. Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate serves as a precursor for kinase inhibitors and antiviral agents . For example, analogs of this compound have been explored in the synthesis of JAK2 inhibitors for treating myeloproliferative disorders .
Analytical Chemistry
The compound’s predictable fragmentation patterns and CCS values make it a candidate for mass spectrometry calibration . Its sodium adduct () exhibits a CCS of 147.3 Ų, aiding in metabolite identification .
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